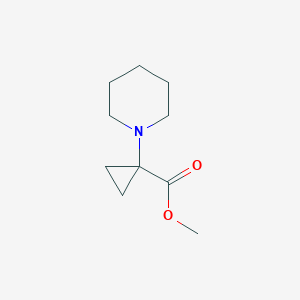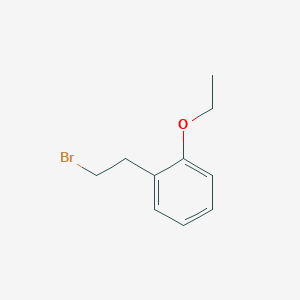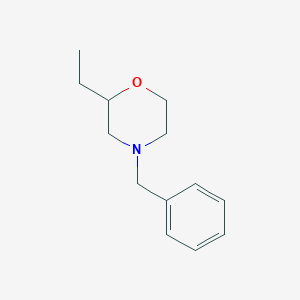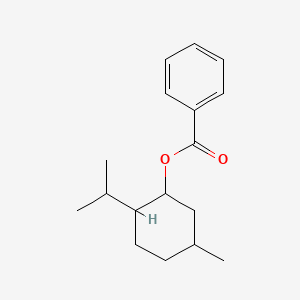
(-)-Menthyl benzoate
Übersicht
Beschreibung
(-)-Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of (-)-menthol, a naturally occurring terpene alcohol, and benzoic acid. This compound is known for its pleasant minty aroma and is used in various applications, including fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-menthyl benzoate typically involves the esterification of (-)-menthol with benzoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:
(-)-Menthol+Benzoic AcidAcid Catalyst(-)-Menthyl Benzoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, solid acid catalysts, such as zeolites, can be used to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Menthyl benzoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to (-)-menthol and benzoic acid.
Reduction: Reduction of this compound can lead to the formation of (-)-menthyl alcohol and benzyl alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (-)-Menthol and benzoic acid.
Reduction: (-)-Menthyl alcohol and benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(-)-Menthyl benzoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in organic synthesis to introduce the (-)-menthyl group into various molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its pleasant aroma and cooling effect.
Industry: Utilized in the fragrance and flavor industry to impart a minty aroma to products such as perfumes, soaps, and food items.
Wirkmechanismus
The mechanism of action of (-)-menthyl benzoate primarily involves its interaction with sensory receptors. The compound’s minty aroma and cooling effect are due to its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of cold. This activation leads to a cooling sensation on the skin and mucous membranes.
Vergleich Mit ähnlichen Verbindungen
(-)-Menthyl benzoate can be compared with other similar compounds, such as methyl benzoate, ethyl benzoate, and benzyl benzoate.
Methyl Benzoate: Has a fruity aroma and is used in perfumes and as a solvent.
Ethyl Benzoate: Also has a fruity aroma and is used in flavorings and fragrances.
Benzyl Benzoate: Used as a topical treatment for scabies and lice due to its antiparasitic properties.
Uniqueness
This compound is unique due to its minty aroma and cooling effect, which are not present in the other benzoate esters. This makes it particularly valuable in applications where a refreshing and cooling sensation is desired.
Eigenschaften
CAS-Nummer |
38649-18-2 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |
InChI-Schlüssel |
TTYVYRHNIVBWCB-VNQPRFMTSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
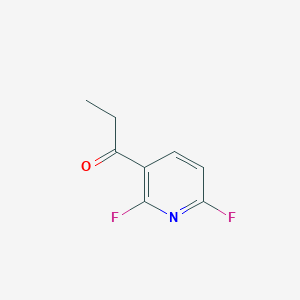
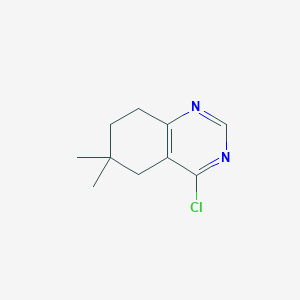
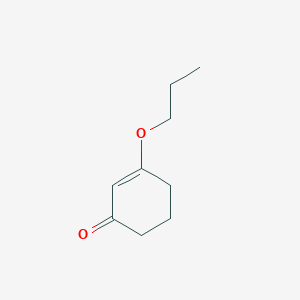
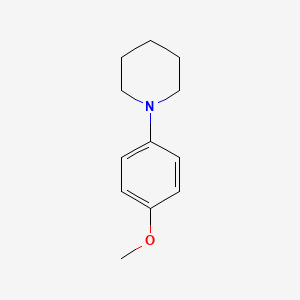

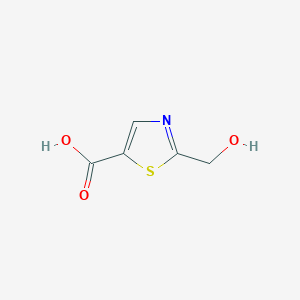
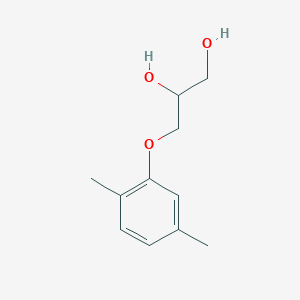
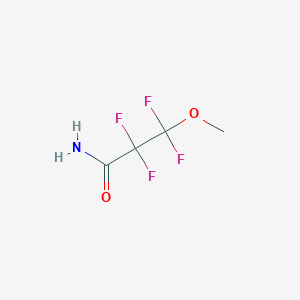
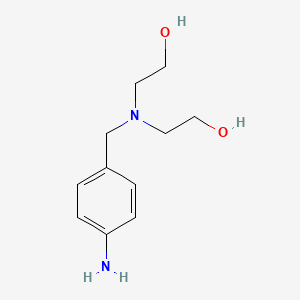
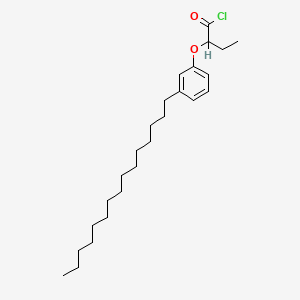
![(4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid](/img/structure/B8758161.png)
